molecular formula C9H17NO2S B13029641 N-(2,2-Dimethylthietan-3-yl)-2-methoxypropanamide

N-(2,2-Dimethylthietan-3-yl)-2-methoxypropanamide

Cat. No.: B13029641
M. Wt: 203.30 g/mol
InChI Key: OKWKUQKFWMMNPT-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylthietan-3-yl)-2-methoxypropanamide is a synthetic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon In this case, the ring structure includes a sulfur atom, making it a thietane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylthietan-3-yl)-2-methoxypropanamide typically involves the reaction of 2,2-dimethylthietane with 2-methoxypropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylthietan-3-yl)-2-methoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,2-Dimethylthietan-3-yl)-2-methoxypropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-2-methoxypropanamide involves its interaction with specific molecular targets. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethylthietan-3-yl)-2,2-difluoropropanamide
  • N-(2,2-Dimethylthietan-3-yl)-2-chloropropanamide

Uniqueness

N-(2,2-Dimethylthietan-3-yl)-2-methoxypropanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

N-(2,2-dimethylthietan-3-yl)-2-methoxypropanamide

InChI

InChI=1S/C9H17NO2S/c1-6(12-4)8(11)10-7-5-13-9(7,2)3/h6-7H,5H2,1-4H3,(H,10,11)

InChI Key

OKWKUQKFWMMNPT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CSC1(C)C)OC

Origin of Product

United States

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